molecular formula C18H15NO B12614178 9-Methoxy-8-methyl-11H-benzo[a]carbazole CAS No. 919090-33-8

9-Methoxy-8-methyl-11H-benzo[a]carbazole

Cat. No.: B12614178
CAS No.: 919090-33-8
M. Wt: 261.3 g/mol
InChI Key: IASGKSLOYFBIMX-UHFFFAOYSA-N
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Description

9-Methoxy-8-methyl-11H-benzo[a]carbazole is a heterocyclic aromatic compound that belongs to the family of benzo[a]carbazoles This compound is characterized by its complex structure, which includes a methoxy group at the 9th position and a methyl group at the 8th position on the benzo[a]carbazole skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the formation of a nitro keto ester, followed by cyclization and subsequent functional group modifications to introduce the methoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. The exact industrial methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-8-methyl-11H-benzo[a]carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present on the benzo[a]carbazole skeleton.

    Substitution: Substitution reactions can occur at different positions on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a variety of substituted benzo[a]carbazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Methoxy-8-methyl-11H-benzo[a]carbazole involves its interaction with molecular targets such as DNA. The planar structure of the compound allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. This intercalative binding property makes it a candidate for cancer treatment, as it can inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of the benzo[a]carbazole family, known for its diverse biological activities.

    3-Methylcarbazole: A methylated derivative of carbazole with similar biological properties.

    2-Methylcarbazole: Another methylated derivative with distinct chemical and biological characteristics.

    Murrayanine: A naturally occurring carbazole alkaloid with reported antibiotic properties.

Uniqueness

9-Methoxy-8-methyl-11H-benzo[a]carbazole is unique due to the presence of both methoxy and methyl groups on the benzo[a]carbazole skeleton. These functional groups can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

919090-33-8

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

9-methoxy-8-methyl-11H-benzo[a]carbazole

InChI

InChI=1S/C18H15NO/c1-11-9-15-14-8-7-12-5-3-4-6-13(12)18(14)19-16(15)10-17(11)20-2/h3-10,19H,1-2H3

InChI Key

IASGKSLOYFBIMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

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